molecular formula C21H28N4O3S B4058143 1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

Cat. No.: B4058143
M. Wt: 416.5 g/mol
InChI Key: CJXJWCLAAMVCPX-UHFFFAOYSA-N
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Description

1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.18821194 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Cyclization Reactions

1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is involved in various chemistry and cyclization reactions. For instance, a study by Badr et al. (1993) highlights its role in the reaction of 2(1H)quinoxalinethione-3-carbonitrile with different reactants to produce various thioethers and cyclization products, demonstrating its versatility in chemical synthesis (Badr et al., 1993).

Photophysical Properties

The compound has been studied for its photophysical properties. Padalkar and Sekar (2014) investigated similar compounds, exploring their emissions in different solvents and demonstrating large Stokes' shift emission patterns. This indicates the potential application of the compound in photophysical studies and possibly in fluorescence applications (Padalkar & Sekar, 2014).

Synthesis and Characterization

The compound's synthesis and characterization have been a focus of scientific research. For example, Hunoor et al. (2011) synthesized a related quinazolinone derivative and characterized it using various physico-chemical techniques. Their research highlights the importance of such compounds in the development of new materials and potentially in pharmacological applications (Hunoor et al., 2011).

Unusual Decomposition and Reaction Investigations

Joshi et al. (2018) reported an unusual decomposition of a related compound, showcasing its unique behavior under specific conditions. This study provides insights into the compound's stability and reactivity, which are crucial for its potential applications in various fields (Joshi et al., 2018).

Synthesis of Derivatives and Analogs

Research has also been conducted on the synthesis of derivatives and analogs of the compound. For example, Kozlov and Basalaeva (2003) worked on the synthesis of new derivatives, which could lead to discovering novel properties and applications (Kozlov & Basalaeva, 2003).

Biological Studies

Garcia et al. (2009) studied a novel DOTA-like chelator related to the compound, highlighting its potential in biological applications, particularly in targeting specific receptors (Garcia et al., 2009).

Antitumor Evaluation

Alvarez-Ibarra et al. (1997) evaluated the antitumor activities of thiazoloquinoline derivatives, indicating potential therapeutic applications (Alvarez-Ibarra et al., 1997).

Practical Synthetic Route Development

Fujino et al. (2001) developed an efficient route for the large-scale preparation of a related compound, demonstrating its importance in the field of drug development and manufacturing (Fujino et al., 2001).

Properties

IUPAC Name

1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-3-23(4-2)13-17(26)14-24-19-11-6-5-10-18(19)21(29)22-20(24)15-8-7-9-16(12-15)25(27)28/h7-9,12,17,26H,3-6,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXJWCLAAMVCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
Reactant of Route 2
1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
Reactant of Route 3
Reactant of Route 3
1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
Reactant of Route 4
Reactant of Route 4
1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
Reactant of Route 5
Reactant of Route 5
1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
Reactant of Route 6
Reactant of Route 6
1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.